molecular formula C14H22N2O4 B7439394 methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate

methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate

Cat. No. B7439394
M. Wt: 282.34 g/mol
InChI Key: MFPYDLNOZQGJMY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate, also known as MBOC, is a chemical compound that has been extensively researched for its potential applications in various fields. MBOC is a derivative of the natural compound, glutamic acid, and has shown promising results in various scientific studies.

Scientific Research Applications

Methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been extensively researched for its potential applications in various fields such as medicine, agriculture, and biotechnology. In medicine, methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been shown to have antitumor and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system. In agriculture, methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been studied for its potential use as a pesticide. In biotechnology, methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been studied for its potential use as a fluorescent probe.

Mechanism of Action

The mechanism of action of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate is not fully understood. However, it is believed that methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate works by modulating the immune response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate inhibits the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties. In vivo studies have shown that methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate can reduce tumor growth in mice. Additionally, methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate has been shown to have minimal toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may have harmful effects on cells and tissues. Additionally, methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate is relatively easy to synthesize, which makes it more accessible to researchers. However, one of the limitations of using methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate. One area of research is the development of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate-based drug delivery systems. Another area of research is the optimization of the synthesis method to improve the yield and purity of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate. Additionally, further studies are needed to fully understand the mechanism of action of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate and its potential applications in medicine, agriculture, and biotechnology.
Conclusion:
Methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate is a chemical compound that has shown promising results in various scientific studies. Its potential applications in medicine, agriculture, and biotechnology make it a valuable area of research. While there are still many questions surrounding the mechanism of action and potential applications of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate, continued research in this field has the potential to yield significant benefits.

Synthesis Methods

The synthesis of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate involves the reaction of glutamic acid with acetic anhydride and sodium acetate in the presence of a catalyst. The resulting product is then reacted with 2-oxoazocane-1-carboxylic acid to obtain methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate. The synthesis of methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate is a complex process that requires specialized knowledge and equipment.

properties

IUPAC Name

methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-20-14(19)8-6-9-15-12(17)11-16-10-5-3-2-4-7-13(16)18/h6,8H,2-5,7,9-11H2,1H3,(H,15,17)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPYDLNOZQGJMY-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCNC(=O)CN1CCCCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CNC(=O)CN1CCCCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.